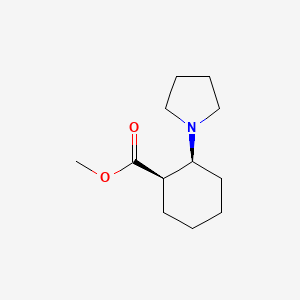
L-Alanyl-L-prolyl-L-alanyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers, making it an interesting subject for stereochemistry studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the sequential addition of amino acid derivatives. Each step requires precise control of reaction conditions to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and continuous flow reactors. These methods allow for the efficient production of complex molecules while maintaining high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in reactions.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to mimic peptide structures. It is also useful in the design of enzyme inhibitors.
Medicine
Medically, (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid has potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and fine chemicals, leveraging its complex structure to create high-value products.
Wirkmechanismus
The mechanism of action of (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Bromomethyl methyl ether: A compound used in organic synthesis.
Uniqueness
What sets (S)-2-((S)-2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)propanamido)propanoic acid apart is its multiple chiral centers and peptide-like structure, making it highly versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
82748-47-8 |
|---|---|
Molekularformel |
C14H24N4O5 |
Molekulargewicht |
328.36 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N4O5/c1-7(15)13(21)18-6-4-5-10(18)12(20)16-8(2)11(19)17-9(3)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,20)(H,17,19)(H,22,23)/t7-,8-,9-,10-/m0/s1 |
InChI-Schlüssel |
CWOGQWPWTYDCOV-XKNYDFJKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


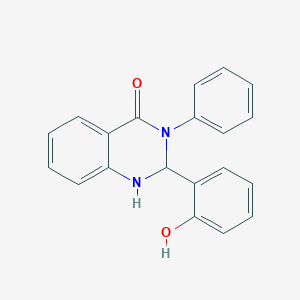
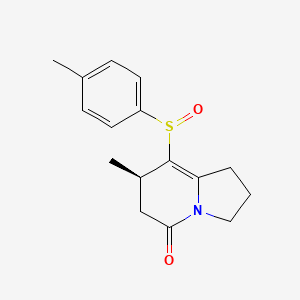
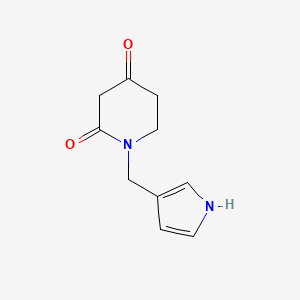
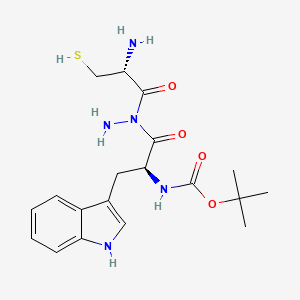
![N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B12906939.png)
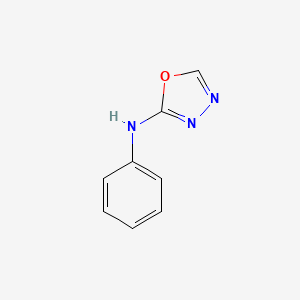
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
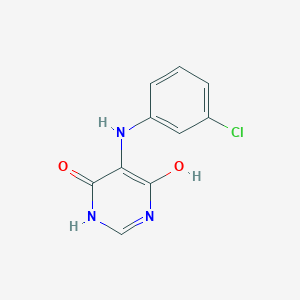
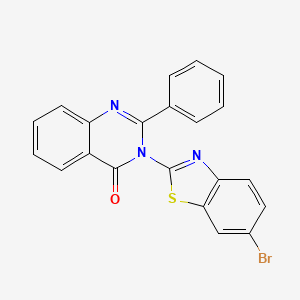
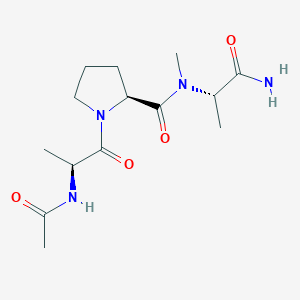
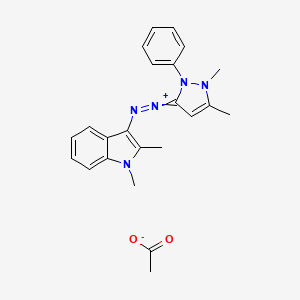
![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)
